N-[[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl]-2-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl]-2-fluorobenzamide is a complex organic compound that belongs to the class of benzoxazole derivatives Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl]-2-fluorobenzamide typically involves the following steps:
Formation of Benzoxazole Core: The benzoxazole core can be synthesized using 2-aminophenol and an appropriate aldehyde or ketone under acidic conditions.
Introduction of Chlorophenyl Group: The 2-chlorophenyl group is introduced via a substitution reaction using 2-chlorobenzoyl chloride and the benzoxazole derivative.
Formation of Carbamothioyl Group: The carbamothioyl group is formed by reacting the benzoxazole derivative with thiourea under basic conditions.
Introduction of Fluorobenzamide Group: Finally, the fluorobenzamide group is introduced through a coupling reaction with 2-fluorobenzoyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial catalysts to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can occur at the carbamothioyl group, converting it to a thiol or amine derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include oxidized benzoxazole derivatives, reduced carbamothioyl derivatives, and various substituted fluorobenzamide derivatives .
Scientific Research Applications
N-[[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl]-2-fluorobenzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound has shown potential as an antimicrobial and anticancer agent.
Medicine: It is being investigated for its potential therapeutic applications in treating various diseases.
Industry: The compound is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl]-2-fluorobenzamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- **N-{[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-2-methoxybenzamide
- **N-{[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-1-benzofuran-2-carboxamide
- **Benzyl N-(2,2,2-trichloro-1-{[(3-chlorophenyl)carbamothioyl]amino}ethyl)carbamate
Uniqueness
N-[[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl]-2-fluorobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its fluorobenzamide group, in particular, enhances its stability and bioavailability compared to similar compounds .
Properties
IUPAC Name |
N-[[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl]-2-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13ClFN3O2S/c22-15-7-3-1-5-13(15)20-25-17-11-12(9-10-18(17)28-20)24-21(29)26-19(27)14-6-2-4-8-16(14)23/h1-11H,(H2,24,26,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MASZCKZJVJIDBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=C(O2)C=CC(=C3)NC(=S)NC(=O)C4=CC=CC=C4F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13ClFN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.